Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside
Overview
Description
Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside is a complex organic compound characterized by its multiple chiral centers and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside typically involves multiple steps, including the protection of hydroxyl groups, introduction of the methylsulfanyl group, and the formation of phenylmethoxy groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The phenylmethoxy groups can be reduced to phenol groups under specific conditions.
Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the phenylmethoxy groups can yield phenols.
Scientific Research Applications
Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenylmethoxy groups can form hydrogen bonds or hydrophobic interactions with these targets, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside
- This compound
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple phenylmethoxy groups. These features give it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-methylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38O5S/c1-41-35-34(39-25-30-20-12-5-13-21-30)33(38-24-29-18-10-4-11-19-29)32(37-23-28-16-8-3-9-17-28)31(40-35)26-36-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32+,33+,34-,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILNWDYGLDOQAD-NVCPMKERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471254 | |
Record name | CTK8G0877 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97205-08-8 | |
Record name | CTK8G0877 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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